molecular formula C3H9BN6O3 B8473010 Melamine borate CAS No. 53587-44-3

Melamine borate

Cat. No. B8473010
M. Wt: 187.96 g/mol
InChI Key: IUTYMBRQELGIRS-UHFFFAOYSA-N
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Patent
US05854155

Procedure details

A method for producing melamine borate particles, which comprises maintaining a mixture of boric acid and melamine at a temperature (T) of from 0° to 200° C., in an atmosphere containing steam so that the relative humidity (ψ) is at least 5%, for a retention time (t) within a range of from 1 to 100 hours, and under a condition that satisfies a formula (T-60)≥-20·log10 (t/4)+(ψ-100)2 /20, to form melamine borate particles as defined in above item 1 or a mixture containing them.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( T )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( ψ )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1]([OH:4])([OH:3])[OH:2].[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7]>>[B:1]([OH:4])([OH:3])[OH:2].[N:5]1[C:12]([NH2:13])=[N:11][C:9]([NH2:10])=[N:8][C:6]=1[NH2:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
( T )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( ψ )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
comprises maintaining
CUSTOM
Type
CUSTOM
Details
of from 1 to 100 hours
Duration
50.5 (± 49.5) h

Outcomes

Product
Name
Type
product
Smiles
B(O)(O)O.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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